molecular formula C15H13NO4S B2783900 N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide CAS No. 2034437-39-1

N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide

Cat. No. B2783900
CAS RN: 2034437-39-1
M. Wt: 303.33
InChI Key: QGBPPNPBIHSALW-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .

Scientific Research Applications

Anticancer and Antimicrobial Agents

Benzenesulfonamide derivatives, including “N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide”, have been studied for their potential as anticancer and antimicrobial agents . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH. Therefore, an overexpression of carbonic anhydrase IX (CA IX) genes was detected in many solid tumors. Accordingly, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Inhibition of Carbonic Anhydrase IX

The compound has been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This makes it a potential target for the development of new antiproliferative agents.

Synthesis of Aryl Thiazolone-Benzenesulfonamides

“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” is used in the synthesis of new aryl thiazolone-benzenesulfonamides . These compounds have shown significant inhibitory effects against cancer cell lines .

Organo-catalyst for Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles

“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” has been used as an effective organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This environmentally friendly, high-yielding, cost-effective protocol includes a simple experimental procedure, a short reaction time, a simple work-up, the ability to tolerate a variety of functional groups, and excellent yields .

Schiff Base Condensation

“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” has been used in the Schiff base condensation of (Z)-4-amino-N-(5-methyl-1,3,4-thiadiazol-2(3 H)-ylidene)benzenesulfonamide .

Safety and Hazards

The safety data sheet for benzenesulfonamide suggests that it is harmful if swallowed and recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-21(18,13-5-2-1-3-6-13)16-11-12-8-9-15(20-12)14-7-4-10-19-14/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBPPNPBIHSALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide

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